Home > Products > Screening Compounds P124948 > N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)cinnamamide
N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)cinnamamide - 1421586-54-0

N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)cinnamamide

Catalog Number: EVT-2514450
CAS Number: 1421586-54-0
Molecular Formula: C21H21N3O
Molecular Weight: 331.419
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. (E)-N-(4-bromophenyl)-2-cyano-3-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide

    2. Ethyl 1-[3-(1H-imidazol-1-yl)propyl]-2-(4-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate

      3. 4-({(E)-[2-(But-3-en-1-yl)-1-(prop-2-en-1-yl)-4-sulfanyl-1H-imidazol-5-yl]methylidene}amino)-3-phenyl-1H-1,2,4-triazole-5(4H)-thione

        4. (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one

        Overview

        N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)cinnamamide is a chemical compound that combines the structural features of imidazole and cinnamamide. This compound is of interest in medicinal chemistry due to its potential biological activities. The imidazole ring is known for its presence in various biologically active molecules, while the cinnamamide moiety has been associated with anti-inflammatory and anticancer properties.

        Source

        The compound can be synthesized through various organic reactions involving imidazole derivatives and cinnamic acid derivatives. The synthesis techniques are often documented in patent literature and scientific articles focusing on drug development and organic synthesis methodologies.

        Classification

        N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)cinnamamide belongs to the class of amides, specifically cinnamamide derivatives. It can also be classified under imidazole-containing compounds, which are widely studied for their pharmacological properties.

        Synthesis Analysis

        Methods

        The synthesis of N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)cinnamamide can be approached through several methods:

        1. Direct Coupling Reaction: This involves the reaction of 2-phenyl-1H-imidazole with a suitable propyl halide, followed by coupling with cinnamic acid or its derivatives.
        2. Use of Coupling Agents: Employing agents such as carbodiimides (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can facilitate the formation of the amide bond between the imidazole derivative and the cinnamic acid derivative.

        Technical Details

        The synthesis typically requires controlling reaction conditions such as temperature, pH, and reaction time to optimize yield and purity. For instance, maintaining an appropriate pH during the reaction can significantly affect the outcome, as noted in related synthesis processes where pH control improved yields substantially .

        Molecular Structure Analysis

        Data

        The molecular formula is C18H20N2OC_{18}H_{20}N_2O, with a molecular weight of approximately 284.37 g/mol. The compound features an imidazole ring, a phenyl group, and a propyl chain connected to a cinnamamide group.

        Chemical Reactions Analysis

        Reactions

        N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)cinnamamide can undergo several chemical reactions:

        1. Hydrolysis: Under acidic or basic conditions, the amide bond may hydrolyze to yield the corresponding carboxylic acid and amine.
        2. Reduction: The compound may be reduced to form secondary amines or alcohols depending on the reducing agent used.
        3. Substitution Reactions: The phenyl group can participate in electrophilic aromatic substitution reactions.

        Technical Details

        The reactivity of this compound is influenced by both the imidazole and cinnamamide functionalities, which can stabilize or destabilize intermediates during reactions.

        Mechanism of Action

        Process

        The mechanism of action for N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)cinnamamide may involve interaction with specific biological targets such as enzymes or receptors. The imidazole moiety is known to mimic histidine residues in proteins, potentially allowing it to interfere with enzyme activity or receptor binding.

        Data

        Studies on similar compounds indicate that modifications on the imidazole ring can affect binding affinity and selectivity toward biological targets, leading to varied pharmacological effects .

        Physical and Chemical Properties Analysis

        Physical Properties

        N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)cinnamamide is expected to be a solid at room temperature with moderate solubility in organic solvents like ethanol and dimethyl sulfoxide.

        Chemical Properties

        Key chemical properties include:

        • Melting Point: Typically ranges between 120°C to 140°C based on similar compounds.
        • Solubility: Soluble in polar organic solvents; low solubility in water.

        Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm structure and purity during synthesis.

        Applications

        Scientific Uses

        N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)cinnamamide has potential applications in:

        1. Pharmaceutical Development: As a lead compound for developing new drugs targeting specific diseases due to its structural features.
        2. Biological Research: Investigating its role as an enzyme inhibitor or receptor modulator in biochemical pathways.
        3. Material Science: Exploring its properties for use in creating novel materials with specific functionalities.
        Introduction to Imidazole-Cinnamamide Hybrids in Medicinal Chemistry

        Rationale for Hybrid Scaffold Design in Targeted Drug Discovery

        The strategic design of hybrid molecular scaffolds represents a paradigm shift in modern medicinal chemistry, addressing the limitations of single-target agents through polypharmacology. N-(3-(2-Phenyl-1H-imidazol-1-yl)propyl)cinnamamide exemplifies this approach, integrating two pharmacologically active domains: the 2-phenylimidazole moiety and the cinnamamide framework. This hybridization leverages synergistic bioactivity while optimizing physicochemical properties critical for drug-likeness. The three-carbon propyl linker acts as a flexible tether, balancing spatial separation and conformational freedom to enable optimal target engagement. Computational analyses indicate the imidazole nitrogen (pKa ~6.5-7.0) provides protonation-dependent binding versatility, while the cinnamamide’s α,β-unsaturated carbonyl system enables Michael addition-mediated covalent inhibition—a feature increasingly exploited in kinase and ATPase targeting [4] [5].

        Table 1: Comparative Advantages of Hybrid vs. Traditional Scaffolds

        Design ApproachTarget SelectivityResistance MitigationPhysicochemical Profile
        Traditional Single PharmacophoreModerate to highLimitedOften suboptimal logP/Permeability
        Hybrid Scaffold (e.g., Imidazole-Cinnamamide)Dual-target precisionEnhanced (multi-mechanistic)Balanced logP (~3.2), PSA (~70Ų)
        Hybridization Impact↑ Synergistic binding↑↓ Resistance development↑ Tailorable solubility/permeability

        This molecular architecture specifically addresses the need for compounds capable of engaging conserved catalytic sites (e.g., ATP-binding pockets) while overcoming mutation-driven resistance. The scaffold’s modularity permits systematic exploration of Structure-Activity Relationships (SARs) through substitutions on either aromatic system, enabling fine-tuning of steric, electronic, and hydrophobic parameters [4] [8].

        Historical Evolution of Imidazole Derivatives as Pharmacophores

        Imidazole-based therapeutics have evolved from antifungal agents (e.g., ketoconazole, 1970s) to privileged structures in oncology and infectious disease. The 2-phenylimidazole substructure within N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)cinnamamide builds upon three key developmental phases:

        • Early Bioisosteric Applications (Pre-2000): Imidazole served as a histidine mimetic, exploiting metal-coordination capabilities in cytochrome P450 inhibitors. The unsubstituted imidazole’s limited metabolic stability prompted N1-alkylation (e.g., cimetidine), enhancing pharmacokinetics while retaining target affinity [1].
        • Targeted Covalent Inhibitors (2000-2015): Incorporation of electrophilic warheads transformed 2-aryl imidazoles into covalent modifiers. FL-18—a benpropargylamide-imidazole hybrid—demonstrated irreversible p97/VCP ATPase inhibition via Cys522 adduct formation, establishing the pharmacophore’s utility in protein homeostasis disruption [4].
        • Third-Generation Optimizations (2015-Present): Strategic C4/C5 substitutions improved imidazole-based inhibitor potency and selectivity. For N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)cinnamamide, the 2-phenyl group enhances hydrophobic pocket occupancy while the N1-propyl linker positions the cinnamamide warhead for nucleophilic attack [4].

        Table 2: Evolution of Key Imidazole-Containing Pharmacophores

        EraRepresentative CompoundTarget/ActivityStructural Advancement
        1970sKetoconazoleCYP51 (antifungal)Unsubstituted imidazole
        1990sCimetidineH₂ receptor (antacid)N1-Methyl substitution
        2010sFL-18p97 ATPase (anticancer)Benpropargylamide-imidazole hybrid
        2020sN-(3-(2-phenyl-1H-imidazol-1-yl)propyl)cinnamamideMultitarget kinase/ATPaseCinnamoyl warhead + optimized linker

        Contemporary research validates 2-phenylimidazole’s role in allosteric modulation and covalent inhibition, particularly against resistance-prone targets like EGFR T790M/C797S mutants and p97 ATPase. The pharmacophore’s bioisosteric flexibility allows scaffold-hopping into quinazoline-, triazole-, and thiadiazole-fused systems while retaining imidazole-mediated binding [4] [5].

        Cinnamamide Moieties in Bioactive Compound Development

        Cinnamamide’s emergence as a privileged motif stems from its dual functionality: (1) the conjugated acrylamide system acts as a Michael acceptor for cysteine-targeted covalent inhibition, and (2) its planar aromaticity facilitates π-stacking in hydrophobic enzyme pockets. Within N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)cinnamamide, this moiety drives three key pharmacological mechanisms:

        • Tubulin Polymerization Inhibition: Analogous to combretastatin derivatives, the cinnamamide’s olefin geometry (typically E-configuration) enables potent colchicine-site binding. Yang et al. demonstrated that ortho-dimethoxy cinnamamide derivatives inhibit tubulin assembly at IC₅₀ values of 1.16 μg/mL—superior to reference agents like colchicine. Molecular docking confirms hydrogen bonding between the carbonyl oxygen and tubulin’s βTyr224 residue, while the styrenyl group engages in van der Waals interactions [8].
        • Kinase Inhibition: Cinnamamide-containing hybrids exhibit nanomolar affinity for EGFR, VEGFR-2, and FAK kinases. Sun et al. reported cinnamamide-linked 1,3,4-thiadiazoles as FAK inhibitors (EC₅₀ = 10.79 μM), where the α,β-unsaturated carbonyl forms a covalent adduct with Cys427 in the kinase’s hinge region. This mechanism parallels quinazoline-based TKIs like erlotinib but with enhanced mutant selectivity [5] [8].
        • Antimycobacterial Activity: Cinnamamide’s membrane-disruptive properties potentiate activity against intracellular pathogens. Derivatives like N-[4-(piperazin-1-yl)phenyl]cinnamamide achieve MIC values of 3.125 μg/mL against Mycobacterium tuberculosis by compromising cell wall integrity and energy metabolism [7].

        Table 3: Therapeutic Applications of Cinnamamide-Containing Hybrids

        Biological TargetHybrid StructurePotencyMechanistic Insight
        Tubulin3,4,5-Trimethoxycinnamamide-thiadiazoleIC₅₀ = 0.28 μg/mL (MCF-7)H-bonding with βTyr224; π-cation interaction
        Focal Adhesion Kinase (FAK)Cinnamamide-1,3,4-thiadiazole-benzenodioxanEC₅₀ = 10.79 μM (HEPG2)Covalent modification of Cys427
        p97/VCP ATPaseBenpropargylamide-imidazole (FL-18 analog)IC₅₀ < 0.5 μMCys522 alkylation
        Mycobacterium tuberculosisN-(3-(2-phenyl-1H-imidazol-1-yl)propyl)cinnamamide analogsMIC = 3.125 μg/mLCell wall disruption

        The cinnamamide component’s stereoelectronic profile is highly tunable: para-electron-donating groups (e.g., -OMe) enhance tubulin binding, while meta-substituents favor kinase inhibition. Critically, the acrylamide’s electrophilicity must be balanced to avoid off-target reactivity—achieved in N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)cinnamamide through conjugation with the phenyl ring, which moderates its Michael acceptor strength [5] [8]. This strategic modularity solidifies cinnamamide’s role as a versatile warhead in hybrid drug design.

        Properties

        CAS Number

        1421586-54-0

        Product Name

        N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)cinnamamide

        IUPAC Name

        (E)-3-phenyl-N-[3-(2-phenylimidazol-1-yl)propyl]prop-2-enamide

        Molecular Formula

        C21H21N3O

        Molecular Weight

        331.419

        InChI

        InChI=1S/C21H21N3O/c25-20(13-12-18-8-3-1-4-9-18)22-14-7-16-24-17-15-23-21(24)19-10-5-2-6-11-19/h1-6,8-13,15,17H,7,14,16H2,(H,22,25)/b13-12+

        InChI Key

        CGHAZBKYALAUIT-OUKQBFOZSA-N

        SMILES

        C1=CC=C(C=C1)C=CC(=O)NCCCN2C=CN=C2C3=CC=CC=C3

        Solubility

        not available

        Product FAQ

        Q1: How Can I Obtain a Quote for a Product I'm Interested In?
        • To receive a quotation, send us an inquiry about the desired product.
        • The quote will cover pack size options, pricing, and availability details.
        • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
        • Quotations are valid for 30 days, unless specified otherwise.
        Q2: What Are the Payment Terms for Ordering Products?
        • New customers generally require full prepayment.
        • NET 30 payment terms can be arranged for customers with established credit.
        • Contact our customer service to set up a credit account for NET 30 terms.
        • We accept purchase orders (POs) from universities, research institutions, and government agencies.
        Q3: Which Payment Methods Are Accepted?
        • Preferred methods include bank transfers (ACH/wire) and credit cards.
        • Request a proforma invoice for bank transfer details.
        • For credit card payments, ask sales representatives for a secure payment link.
        • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
        Q4: How Do I Place and Confirm an Order?
        • Orders are confirmed upon receiving official order requests.
        • Provide full prepayment or submit purchase orders for credit account customers.
        • Send purchase orders to sales@EVITACHEM.com.
        • A confirmation email with estimated shipping date follows processing.
        Q5: What's the Shipping and Delivery Process Like?
        • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
        • You can use your FedEx account; specify this on the purchase order or inform customer service.
        • Customers are responsible for customs duties and taxes on international shipments.
        Q6: How Can I Get Assistance During the Ordering Process?
        • Reach out to our customer service representatives at sales@EVITACHEM.com.
        • For ongoing order updates or questions, continue using the same email.
        • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

        Quick Inquiry

         Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.